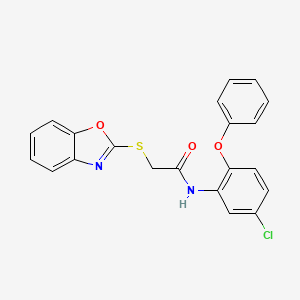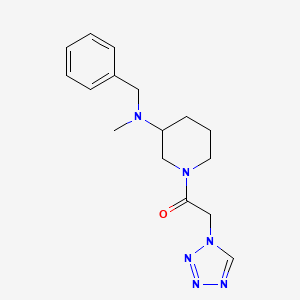![molecular formula C17H22ClN3O2 B5977518 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5977518.png)
1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine, also known as L-655,708, is a selective antagonist of the GABA-A receptor. This compound has shown potential as a research tool in the field of neuroscience due to its ability to selectively block a specific subtype of the GABA-A receptor.
作用機序
1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine selectively blocks a specific subtype of the GABA-A receptor, known as the α5 subunit. This subtype is primarily found in the hippocampus, a region of the brain involved in learning and memory. By blocking this subtype, this compound can modulate the activity of the GABA-A receptor and alter neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior, suppress seizures, and inhibit drug-seeking behavior. This compound has also been shown to enhance memory consolidation and improve cognitive function.
実験室実験の利点と制限
One advantage of using 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine in lab experiments is its selectivity for the α5 subunit of the GABA-A receptor. This allows researchers to specifically target this subtype and study its role in various neurological disorders. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research involving 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine. One area of interest is the role of the α5 subunit in the development of Alzheimer's disease. This compound has shown promise in animal models of the disease, and further research could lead to the development of new treatments. Another area of interest is the potential use of this compound in the treatment of drug addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models, and further research could lead to the development of new therapies for addiction. Finally, this compound could be used to study the role of the GABA-A receptor in other neurological disorders, such as depression and schizophrenia.
合成法
The synthesis of 1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the formation of the 1,2,4-oxadiazole ring, which is achieved through a cyclization reaction. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
科学的研究の応用
1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine has been used extensively in scientific research to investigate the role of the GABA-A receptor in various neurological disorders. It has been shown to be effective in animal models of anxiety, epilepsy, and addiction. This compound has also been used to study the role of the GABA-A receptor in the regulation of sleep and wakefulness.
特性
IUPAC Name |
3-(3-chlorophenyl)-5-[[2-(2-methoxyethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-22-10-8-15-7-2-3-9-21(15)12-16-19-17(20-23-16)13-5-4-6-14(18)11-13/h4-6,11,15H,2-3,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWESYNIWBKCHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCCCN1CC2=NC(=NO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5977437.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5977444.png)

![2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B5977453.png)

![7-(4-fluorobenzyl)-2-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977467.png)

![N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5977472.png)
![ethyl (3-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5977476.png)
![{2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5977482.png)
![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]methanamine](/img/structure/B5977487.png)
![N-(2-fluorophenyl)-2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5977495.png)
![1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5977509.png)
![1-(1-piperidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclohexanecarboxamide](/img/structure/B5977510.png)